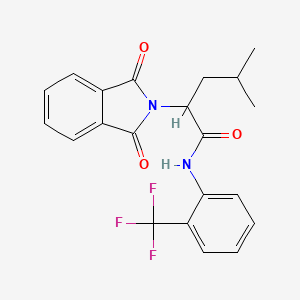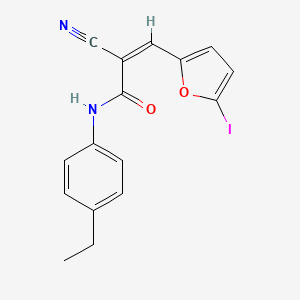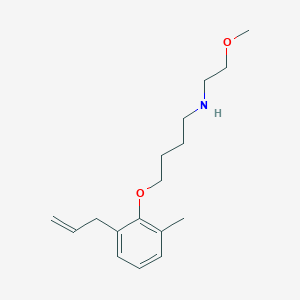
N-(2-methoxyethyl)-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine is a synthetic organic compound that belongs to the class of amines This compound is characterized by its complex structure, which includes a methoxyethyl group, a methyl-prop-2-enylphenoxy group, and a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the phenoxy group: This can be achieved by reacting 2-methyl-6-prop-2-enylphenol with an appropriate halide under basic conditions.
Attachment of the butan-1-amine backbone: This step might involve a nucleophilic substitution reaction where the phenoxy group is attached to a butan-1-amine derivative.
Introduction of the methoxyethyl group: This can be done through an alkylation reaction using a suitable methoxyethyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides or acyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction might yield a fully saturated amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It might be studied for its potential biological activity, such as binding to specific receptors or enzymes.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It might be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-4-(2-methylphenoxy)butan-1-amine
- N-(2-methoxyethyl)-4-(2-prop-2-enylphenoxy)butan-1-amine
- N-(2-methoxyethyl)-4-(2-methyl-6-phenoxy)butan-1-amine
Uniqueness
N-(2-methoxyethyl)-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the methoxyethyl group, the methyl-prop-2-enylphenoxy group, and the butan-1-amine backbone gives it distinct properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-(2-methyl-6-prop-2-enylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-4-8-16-10-7-9-15(2)17(16)20-13-6-5-11-18-12-14-19-3/h4,7,9-10,18H,1,5-6,8,11-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSBKPGSULLTDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC=C)OCCCCNCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B5191153.png)
![1-(4-methylphenyl)-5-[4-(trifluoromethyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5191157.png)
![[4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl] acetate](/img/structure/B5191170.png)
![ethyl [(5E)-5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5191178.png)
![Oxalic acid;2-[4-(3-propan-2-ylphenoxy)butylamino]ethanol](/img/structure/B5191186.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5191195.png)
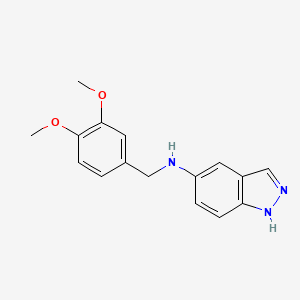
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-pyridinamine](/img/structure/B5191214.png)
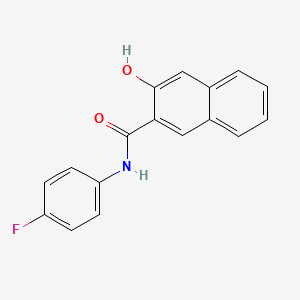
![N-[4-(butan-2-yl)phenyl]-5-methylfuran-2-carboxamide](/img/structure/B5191229.png)
![2-[4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1-piperazinyl]ethanol](/img/structure/B5191235.png)
